molecular formula C10H8BrN3 B13931969 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13931969
M. Wt: 250.09 g/mol
InChI Key: GPDSXWIXMALBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a sophisticated multifunctional heterocyclic building block designed for medicinal chemistry and drug discovery programs. Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged framework in the development of kinase inhibitors and anticancer agents . The strategic substitution pattern on this molecule provides versatile handles for further synthetic elaboration. The bromine atom at the 5-position serves as an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the electron-withdrawing nitrile group at the 3-position can be exploited to modulate electronic properties, serve as a hydrogen bond acceptor, or be transformed into other functional groups like amidines or tetrazoles. The methyl groups at the 4 and 6 positions influence the compound's steric and electronic profile, potentially enhancing metabolic stability and target binding affinity. Compounds based on the pyrrolo[2,3-b]pyridine structure have been utilized as the N-donor carrier ligands in highly cytotoxic platinum(II) dichlorido complexes, which have demonstrated potent anticancer activity in vitro, surpassing that of cisplatin against several human cancer cell lines, including osteosarcoma, breast carcinoma, and prostate carcinoma models . Furthermore, this scaffold is frequently investigated as a key component in small molecules designed as potent protein kinase inhibitors . This compound is intended for use in the synthesis of novel bioactive molecules and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C10H8BrN3/c1-5-8-7(3-12)4-13-10(8)14-6(2)9(5)11/h4H,1-2H3,(H,13,14)

InChI Key

GPDSXWIXMALBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC(=C1Br)C)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

Synthesis of this compound typically begins with halogenated pyridine precursors, such as 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which undergo further functionalization and cyclization to form the fused pyrrolo[2,3-b]pyridine ring system. Key reagents include phosphorus pentachloride in phosphoryl chloride for chlorination, hydrazine hydrate for cyclization, and various aldehydes or isothiocyanates for derivative formation.

Chlorination and Cyclization

A primary method involves the chlorination of 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with phosphorus pentachloride in phosphoryl chloride, yielding a 2-chloropyridine intermediate. This intermediate is then cyclized by treatment with hydrazine hydrate in boiling ethanol, which leads to the formation of the fused pyrrolo[2,3-b]pyridine ring system, specifically the amine derivative of the target compound. This step is crucial as it establishes the pyrrolo ring fused to the pyridine core.

Functionalization via Schiff Base Formation

The amine derivative obtained from the cyclization step can be further reacted with aromatic or heterocyclic aldehydes under reflux in ethanol with catalytic piperidine to form Schiff bases. These reactions proceed via condensation, where the amino group reacts with the aldehyde to form an imine linkage, expanding the chemical diversity of pyrrolo[2,3-b]pyridine derivatives. The Schiff bases exhibit characteristic spectroscopic features such as disappearance of amino group bands in IR and azomethine proton signals in ^1H-NMR spectra.

Alternative Synthetic Routes Using Grinding Methods

In related fused pyridine systems, mechanochemical methods such as grinding have been employed to synthesize analogous compounds. For example, equimolar grinding of pyridine precursors with potassium hydroxide and alkyl halides (e.g., chloroacetone, iodomethane) at room temperature leads to substitution and cyclization reactions, yielding thieno[2,3-b]pyridine derivatives. Although this method is described for related heterocycles, it represents a solvent-free, efficient approach that could be adapted for the synthesis of pyrrolo[2,3-b]pyridine derivatives.

Detailed Synthetic Procedure and Data

Step Reagents and Conditions Product Yield (%) Melting Point (°C) Characterization Notes
1 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + PCl5 in POCl3 2-chloropyridine derivative ~45 Not reported Intermediate for cyclization
2 Hydrazine hydrate in boiling ethanol Amine derivative of pyrrolo[2,3-b]pyridine Not specified Not reported Confirmed by IR and NMR; precursor to Schiff bases
3 Amine derivative + aromatic aldehydes in ethanol with piperidine Schiff bases (various derivatives) Not reported Not reported IR: disappearance of NH2 bands; ^1H-NMR: azomethine proton at δ 8.7–9.3 ppm

Spectroscopic and Analytical Characterization

  • Infrared Spectroscopy (IR): The key functional groups such as cyano (CN), carbonyl (CO), and amino groups show characteristic absorption bands. For example, the CN stretch appears around 2233 cm^−1, and CO stretches near 1700 cm^−1 in related compounds.

  • Nuclear Magnetic Resonance (NMR): The ^1H-NMR spectra of intermediates and final products show signals corresponding to methyl groups (singlets around δ 2.3–2.4 ppm), aromatic protons, and azomethine protons in Schiff bases (singlets near δ 8.7–9.3 ppm).

  • Elemental Analysis: Used to confirm the composition and purity of synthesized compounds, matching calculated values for carbon, hydrogen, nitrogen, and bromine content.

Research Discoveries and Mechanistic Insights

  • The chlorination and subsequent cyclization steps are pivotal in constructing the fused pyrrolo[2,3-b]pyridine core, with hydrazine hydrate acting as a nucleophile to induce ring closure.

  • Schiff base formation expands the chemical space of these compounds, allowing for the introduction of diverse substituents that may modulate biological activity.

  • Mechanochemical grinding methods offer greener and potentially more efficient alternatives to traditional solution-phase synthesis, though their application to this exact compound requires further exploration.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Molecular Weight : 177.59 g/mol (vs. ~252 g/mol for the bromo-dimethyl analog, estimated).
  • Density : 1.5 g/cm³ .
  • Key Differences :
    • Chlorine’s smaller atomic radius reduces steric hindrance and halogen-bonding strength compared to bromine.
    • Absence of methyl groups improves solubility but decreases lipophilicity.
3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Substituents : Bromine at position 3 (vs. 5 in the target compound).
  • Similarity Score : 0.93 (structural similarity) .
  • Key Differences :
    • Bromine position alters electronic distribution and binding site accessibility.
    • Lacks methyl and carbonitrile groups, reducing steric and polar interactions.

Methyl-Substituted Analogs

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Substituents : Methyl groups at 4 and 6; lacks bromine.
  • Commercial Status: Discontinued by CymitQuimica , but available via Santa Cruz Biotechnology (sc-349838) at $285/250 mg .
  • Retains methyl-induced hydrophobicity, suggesting similar solubility challenges.

Tabulated Comparison of Key Properties

Compound Name Substituents Molecular Weight (g/mol) Density (g/cm³) Commercial Availability
5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Br (C5), 4,6-diMe, CN ~252 (calculated) N/A Discontinued
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cl (C5), CN 177.59 1.5 Available (CAS: 954112-81-3)
3-Bromo-1H-pyrrolo[2,3-b]pyridine Br (C3) N/A N/A Similarity: 0.93
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 4,6-diMe, CN ~193 (estimated) N/A Discontinued/limited

Research Findings and Implications

  • Synthetic Challenges: The target compound’s discontinuation in commercial catalogs may reflect difficulties in introducing bromine and methyl groups simultaneously .
  • Biological Relevance :
    • Bromine’s halogen-bonding capability may enhance target affinity compared to chlorine .
    • Methyl groups at 4 and 6 could improve membrane permeability but may hinder binding to sterically sensitive targets.
  • Solubility and Stability : The chloro analog’s lower molecular weight and absence of methyl groups likely improve aqueous solubility, making it more favorable for in vitro assays .

Biological Activity

5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound possesses the following chemical properties:

PropertyDetails
Molecular FormulaC9H8BrN3
Molecular Weight236.08 g/mol
Purity≥ 98%
CAS Number1427503-04-5

The compound acts primarily as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups. Dysregulation of these enzymes is implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of specific kinases by this compound can lead to therapeutic effects in conditions associated with abnormal kinase activity.

Anticancer Activity

Research has shown that 5-bromo derivatives can inhibit tumor growth by targeting protein kinases involved in cancer cell proliferation. For example:

  • Case Study : In vitro studies demonstrated that compounds similar to 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine effectively reduced the viability of cancer cell lines by inducing apoptosis and cell cycle arrest .

Neurodegenerative Disorders

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's. It is believed that inhibiting certain kinases can prevent the phosphorylation of tau protein, which is associated with neurodegeneration.

  • Research Finding : Studies indicated that pyrrolo[2,3-b]pyridine derivatives could modulate tau phosphorylation and thus may be beneficial in Alzheimer's treatment .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pathways that lead to inflammation.

  • Mechanism : It has been shown to suppress COX-2 activity, a key enzyme involved in inflammatory responses .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectionModulation of tau phosphorylation
Anti-inflammatorySuppression of COX-2 activity

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is influenced by its structural features. Modifications at specific positions on the pyrrole ring can enhance its potency against various biological targets.

Key SAR Insights

  • Bromine Substitution : The presence of bromine at position 5 increases the inhibitory activity on protein kinases.
  • Methyl Groups : Methyl substitutions at positions 4 and 6 enhance solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.